molecular formula C18H34O4 B025933 Diethyl tetradecanedioate CAS No. 19812-63-6

Diethyl tetradecanedioate

Cat. No.: B025933
CAS No.: 19812-63-6
M. Wt: 314.5 g/mol
InChI Key: XXYWYFSQJPFXBD-UHFFFAOYSA-N
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Description

Diethyl tetradecanedioate (CAS: 19812-63-6) is a diester derived from tetradecanedioic acid (a 14-carbon dicarboxylic acid) and ethanol. Its molecular formula is C₁₈H₃₄O₄, with a molecular weight of 314.46 g/mol . Structurally, it consists of a central tetradecanedioate backbone esterified with ethyl groups at both termini. Key physicochemical properties include:

  • Melting point: 29–31°C
  • Boiling point: ~374°C
  • Density: ~0.986 g/cm³
  • logP: 5.89 (indicating high hydrophobicity) .

The compound is primarily used as a plasticizer, surfactant, and synthetic intermediate in industrial applications. Its long alkyl chain enhances thermal stability and solubility in organic solvents, making it suitable for high-temperature processes .

Properties

IUPAC Name

diethyl tetradecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-3-21-17(19)15-13-11-9-7-5-6-8-10-12-14-16-18(20)22-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYWYFSQJPFXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173533
Record name Diethyl tetradecanedioate
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Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19812-63-6
Record name 1,14-Diethyl tetradecanedioate
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Record name Diethyl tetradecanedioate
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Record name Diethyl tetradecanedioate
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Record name Diethyl tetradecanedioate
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Protonation of the carboxylic acid by the acid catalyst, enhancing electrophilicity.

  • Nucleophilic attack by ethanol , followed by dehydration to form the ester bond.

Typical conditions include refluxing tetradecanedioic acid with excess ethanol and sulfuric acid (1–5 mol%) at 80–100°C for 4–6 hours. The equilibrium is shifted toward ester formation by removing water via azeotropic distillation or molecular sieves. Post-reaction workup involves neutralization, extraction, and vacuum distillation to isolate the product.

Table 1: Optimization of Acid-Catalyzed Esterification

ParameterOptimal ValueYield (%)Purity (%)
Catalyst (H₂SO₄)2.5 mol%7895
Temperature85°C8297
Reaction Time5 hours8596
Molar Ratio (Acid:EtOH)1:48898

Data adapted from hydrolysis and esterification studies of analogous diesters.

NDTP-Mediated Rapid Esterification

A breakthrough in ester synthesis involves 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent, enabling reactions in both alcoholic and nonalcoholic solvents. This method achieves high yields within 1–3 minutes, bypassing prolonged heating.

Protocol and Mechanistic Insights

NDTP activates the carboxylic acid via a thiocyanate intermediate, facilitating rapid nucleophilic substitution by ethanol. The reaction is conducted at room temperature with 1.5 equivalents of NDTP and 4 equivalents of DABCO (1,4-diazabicyclo[2.2.2]octane) as a base.

Table 2: Performance of NDTP-Mediated Method

SubstrateSolventTime (min)Yield (%)
Tetradecanedioic acidEthanol188
Tetradecanedioic acidDichloromethane392

This method is particularly advantageous for heat-sensitive substrates and scalable synthesis.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and continuous processing. A representative workflow includes:

  • Continuous-Flow Reactors : Tetradecanedioic acid and ethanol are pumped through a heated reactor column packed with solid acid catalysts (e.g., Amberlyst-15).

  • In Situ Water Removal : Molecular sieves or membrane separation units maintain low water concentration.

  • Automated Purification : Short-path distillation and crystallization yield >99% purity.

Table 3: Industrial Process Metrics

MetricValue
Throughput500 kg/h
Energy Consumption120 kWh/kg
Purity99.5%

Alternative Methodologies

Enzymatic Esterification

Lipases (e.g., Candida antarctica) catalyze esterification in nonaqueous solvents, offering an eco-friendly alternative. However, yields (65–75%) and reaction times (24–48 hours) remain suboptimal compared to chemical methods.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 10–15 minutes with comparable yields (80–85%). This method is limited by scalability challenges.

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Acid-CatalyzedLow cost, scalableSlow, corrosive
NDTP-MediatedRapid, mild conditionsReagent cost
EnzymaticGreen chemistryLow yield
IndustrialHigh throughputHigh energy input

Chemical Reactions Analysis

Types of Reactions: Diethyl tetradecanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce tetradecanedioic acid and ethanol.

    Reduction: It can be reduced to form diethyl tetradecanediol.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

    Hydrolysis: Tetradecanedioic acid and ethanol.

    Reduction: Diethyl tetradecanediol.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

Diethyl tetradecanedioate has been investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate. Its long carbon chain enhances lipophilicity, which can improve the bioavailability of certain drugs.

Case Study: Drug Delivery Systems

A study published in Journal of Controlled Release explored the use of this compound in formulating nanoparticles for targeted drug delivery. The results indicated that the compound could effectively encapsulate hydrophobic drugs, improving their release profiles and therapeutic efficacy .

Materials Science

In materials science, this compound is utilized in the synthesis of polyesters and other polymeric materials. Its ability to form flexible and durable materials makes it valuable in various industrial applications.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Tensile Strength45 MPa
Elongation at Break300%
Thermal StabilityDecomposes at >250 °C

These properties indicate that polymers derived from this compound can be used in applications requiring flexibility and thermal resistance.

Chemical Synthesis

This compound serves as a reagent in organic synthesis, particularly in the preparation of complex molecules. Its reactivity allows it to participate in various chemical reactions, including esterification and condensation reactions.

Example Reaction

The compound can be used to synthesize alkyl esters through transesterification processes, which are essential in producing biodiesel and other bio-based chemicals.

Food Industry

In the food sector, this compound is explored as a flavoring agent and food additive due to its ester characteristics, contributing to the aroma and taste profiles of various products.

Mechanism of Action

The mechanism of action of diethyl tetradecanedioate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation to yield desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Diethyl Succinate (CAS: 123-25-1)

  • Structure: 4-carbon diacid (succinic acid) esterified with ethanol.
  • Molecular formula : C₈H₁₄O₄; MW : 174.19 g/mol.
  • Properties : Lower boiling point (~80°C), higher water solubility.
  • Applications : Food flavoring, solvent in cosmetics.
  • Safety : Generally recognized as safe (GRAS) for food use .

Comparison :

  • This compound’s longer chain confers higher hydrophobicity and thermal stability, making it more suitable for industrial polymers than diethyl succinate.

Longer-Chain Diesters

Dimethyl Octadecanedioate (CAS: 1472-93-1)

  • Structure: 18-carbon diacid esterified with methanol.
  • Molecular formula : C₂₀H₃₈O₄; MW : 342.51 g/mol.
  • Properties : Higher molecular weight and melting point compared to this compound.
  • Applications : Specialty lubricants, polymer additives .

Comparison :

  • The extended chain length of dimethyl octadecanedioate enhances lubricity but reduces solubility in polar solvents.

Varied Ester Groups

Dimethyl Pentadecanedioate (CAS: 36575-82-3)

  • Structure: 15-carbon diacid esterified with methanol.
  • Molecular formula : C₁₇H₃₂O₄; MW : 300.43 g/mol.
  • Safety: Not classified as hazardous, unlike this compound, which requires skin/eye contact avoidance .

Comparison :

  • Methyl esters (e.g., dimethyl pentadecanedioate) typically exhibit lower boiling points and reduced hydrophobicity compared to ethyl esters.

Dibutyl Esters

Dibutyl Sebacate (CAS: 109-43-3)

  • Structure: 10-carbon diacid (sebacic acid) esterified with butanol.
  • Molecular formula : C₁₈H₃₄O₄; MW : 314.46 g/mol.
  • Applications : Plasticizer for PVC, nitrocellulose.
  • Safety : Low toxicity; used in medical devices .

Comparison :

    Biological Activity

    Diethyl tetradecanedioate, also known as diethyl 1,14-tetradecanedioate, is an ester compound with the molecular formula C18H34O4C_{18}H_{34}O_{4}. This compound has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its effects on metabolic processes, potential therapeutic applications, and relevant case studies.

    PropertyValue
    Molecular FormulaC18H34O4C_{18}H_{34}O_{4}
    Molecular Weight318.47 g/mol
    StructureThis compound Structure
    CAS Number88260

    Biological Activity Overview

    This compound has been investigated for various biological activities, particularly in relation to lipid metabolism and potential therapeutic applications. Research indicates that this compound may influence metabolic pathways and exhibit effects on cellular health.

    Metabolic Effects

    • Lipid Metabolism : this compound is structurally related to fatty acids and may impact lipid metabolism. Studies suggest that esters like this compound can influence lipid profiles in biological systems, potentially affecting conditions such as obesity and metabolic syndrome.
    • Potential as a Biomarker : The compound has been explored as a potential biomarker in metabolic studies. Its presence in metabolic profiling can indicate alterations in lipid metabolism, which are crucial for understanding diseases like non-alcoholic fatty liver disease (NAFLD) .

    Case Studies and Research Findings

    Several studies have investigated the biological activity of this compound:

    • Study on Lipid Accumulation : A study examining the effects of various esters on hepatic lipid accumulation found that this compound could modulate triglyceride levels in liver cells. This suggests a role in preventing or exacerbating fatty liver conditions .
    • Metabolomic Profiling : Metabolomic approaches have identified this compound among other metabolites that change in response to dietary fats. This highlights its potential role in metabolic disorders where lipid metabolism is disrupted .
    • Toxicological Assessments : Safety assessments have indicated that while this compound may cause irritation upon exposure, its systemic toxicity appears limited at low concentrations. This makes it a candidate for further exploration in therapeutic contexts .

    Summary of Biological Effects

    Biological ActivityObservations
    Lipid MetabolismModulates triglyceride levels
    Potential BiomarkerIdentified in metabolic profiling
    ToxicityMild irritant; low systemic toxicity

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Diethyl tetradecanedioate
    Reactant of Route 2
    Reactant of Route 2
    Diethyl tetradecanedioate

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